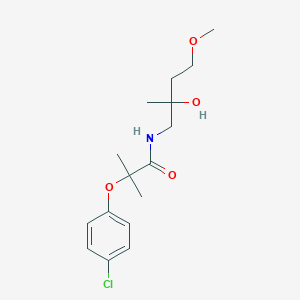

2-(4-chlorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methylpropanamide

Beschreibung

2-(4-Chlorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methylpropanamide is a synthetic amide derivative characterized by a 4-chlorophenoxy group, a branched methylpropanamide backbone, and a hydroxy-methoxy substituted butyl side chain.

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO4/c1-15(2,22-13-7-5-12(17)6-8-13)14(19)18-11-16(3,20)9-10-21-4/h5-8,20H,9-11H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJPFCVEQOTULB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC(C)(CCOC)O)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the chlorination of phenol to produce 4-chlorophenol. This intermediate is then reacted with methanol to introduce the methoxy group, followed by further reactions to incorporate the hydroxy and propanamide groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in appropriate solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted phenols or amides.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity may be explored for potential therapeutic uses.

Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.

Industry: Its unique properties may find applications in material science and chemical manufacturing.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The chlorophenoxy group may interact with enzymes or receptors, leading to biological responses. The hydroxy and methoxy groups can influence the compound's solubility and reactivity, affecting its overall activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound shares structural motifs with several derivatives, including PROTACs, ATF4 inhibitors, and benzamide analogs. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Key Structural Variations and Implications

Side Chain Modifications: The target compound’s hydroxy-4-methoxybutyl side chain (vs. Replacement of methoxy with methylthio () introduces a sulfur atom, which could enhance metabolic stability via resistance to oxidative degradation .

Core Backbone Differences: Bicalutamide analogs () use a thioether linkage instead of an ether (4-chlorophenoxy), affecting redox sensitivity and proteasomal targeting efficiency .

Pharmacological Profiles :

Biologische Aktivität

The compound 2-(4-chlorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methylpropanamide , often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Molecular Formula

- Chemical Formula : C15H22ClN2O4S

- Molecular Weight : 354.86 g/mol

Structural Characteristics

The compound features a 4-chlorophenoxy group, a methoxy group, and a hydroxy side chain, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis, which is crucial for bacterial growth. Additionally, the hydroxy and methoxy groups may facilitate hydrogen bonding with biomolecules, enhancing the compound's specificity and efficacy.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Effects

In vitro studies suggest that this compound may also possess anti-inflammatory properties. It has been observed to downregulate pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Antioxidant Activity

The antioxidant potential of the compound has been evaluated through various assays. Results indicate that it can scavenge free radicals effectively, suggesting its role in protecting cells from oxidative stress .

Case Studies

- Antibacterial Activity : A study conducted on various bacterial strains demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods .

- Anti-inflammatory Mechanism : In a murine model of inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells.

- Toxicity Assessment : Toxicological evaluations indicate that while the compound exhibits promising biological activity, it also presents moderate toxicity at higher concentrations (≥ 500 µg/mL), necessitating further studies on its safety profile .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced cytokine production | |

| Antioxidant | Free radical scavenging |

Table 2: Toxicity Profile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.